molecular formula C5H8N2 B1293685 1-Ethyl-1H-imidazole CAS No. 7098-07-9

1-Ethyl-1H-imidazole

Cat. No. B1293685
CAS RN: 7098-07-9
M. Wt: 96.13 g/mol
InChI Key: IWDFHWZHHOSSGR-UHFFFAOYSA-N
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Description

1-Ethyl-1H-imidazole is a derivative of the imidazole compound, which is characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. The ethyl group attached to the nitrogen atom of the imidazole ring distinguishes it from other imidazole derivatives and may influence its physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of 1-Ethyl-1H-imidazole derivatives can be achieved through various methods. For instance, the synthesis of 1H-imidazoles with different substituents has been reported, where the introduction of an ethyl chain at a specific position on the imidazole ring resulted in hormonal activity in estrogen receptor-positive cells . Another study described the synthesis of 1-ethyl-1H-imidazole derivatives by nucleophilic substitution of tertiary alcohols with azide anion in the presence of boron trifluoride-diethyl etherate . Additionally, the ionic liquid 1-ethyl-3-methylimidazole acetate ([EMIM]OAc) was used as a catalyst for the synthesis of trisubstituted imidazoles under ultrasonic irradiation .

Molecular Structure Analysis

The molecular structure of 1-Ethyl-1H-imidazole derivatives has been characterized using various spectroscopic techniques. For example, the molecular geometry of an imidazole compound was compared using density functional theory (DFT) methods, and its conformational flexibility was determined by DFT calculations . The imidazo[1,2-a]benzo[4,5]furo[2,3-d]pyrimidine ring system of a related compound was found to be essentially planar .

Chemical Reactions Analysis

1-Ethyl-1H-imidazole derivatives participate in various chemical reactions. The aza-Wittig reaction was used to synthesize a compound with an imidazo[1,2-a]benzo[4,5]furo[2,3-d]pyrimidine ring system . Another study reported a one-pot synthesis of imidazo[1,5-a]pyridines, which allows the introduction of various substituents at the 1- and 3-positions of the imidazole ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Ethyl-1H-imidazole derivatives are influenced by their molecular structure. The introduction of different substituents can significantly affect their biological activity, as seen in the structure-activity relationship studies . The crystal packing of a related compound was stabilized by weak intermolecular C—H⋯O interactions . The thermodynamic properties and molecular electrostatic potential (MEP) of these compounds have also been studied using DFT methods .

Scientific Research Applications

Estrogen Receptor and Cyclooxygenase Inhibitors

1-Ethyl-1H-imidazole derivatives have been synthesized and evaluated for their hormonal activity in estrogen receptor positive cells. These derivatives show potential as antiproliferative agents against human breast cancer cell lines and strong inhibitory effects on cyclooxygenase enzymes, suggesting a role in interfering with the arachidonic acid cascade (Wiglenda et al., 2005).

Synthesis of α2-Adrenergic Agonists

Research has been conducted on the synthesis of 1-Ethyl-1H-imidazole derivatives, specifically in the context of creating α2-adrenergic agonists like medetomidine. This includes efficient synthesis methods, highlighting the compound's relevance in developing adrenergic agents (Kudzma & Turnbull, 1991).

Catalyst in Imidazole Synthesis

1-Ethyl-1H-imidazole is utilized as a catalyst in the synthesis of trisubstituted imidazoles. This process, conducted at room temperature under ultrasonic irradiation, represents a significant advancement over traditional methods, avoiding harmful catalysts and achieving high yields (Zang et al., 2010).

Solvation Studies

Solvation studies involving 1-Ethyl-1H-imidazole compounds have been conducted to understand their interaction in various solvents. This research is vital for understanding the behavior of these compounds in different chemical environments, with implications for various applications in chemistry and biology (Herrera-Castro & Torres, 2019).

Antifungal Activity

New derivatives of 1-Ethyl-1H-imidazole have been synthesized and tested for their antifungal activity, particularly against strains like Candida albicans and Aspergillus fumigatus. This highlights the compound's potential in developing new antifungal agents (Chevreuil et al., 2008).

Electrochemical Studies

Electrochemical behavior of 1-Ethyl-1H-imidazole derivatives, like tinidazole, has been studied extensively. Understanding their electrochemical properties is crucial for their application in various fields, including pharmaceuticals and materials science (Fonseca et al., 1993).

Safety And Hazards

1-Ethyl-1H-imidazole is harmful if swallowed and causes skin irritation and serious eye damage . It is also harmful to aquatic life with long-lasting effects .

Future Directions

Imidazole has a broad range of chemical and biological properties, making it a key component in the development of new drugs . There are different examples of commercially available drugs in the market which contain 1, 3-diazole ring . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

properties

IUPAC Name

1-ethylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2/c1-2-7-4-3-6-5-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDFHWZHHOSSGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10221209
Record name 1-Ethyl-1H-imidazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-1H-imidazole

CAS RN

7098-07-9
Record name 1-Ethylimidazole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-1H-imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007098079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Ethyl-1H-imidazole
Source EPA DSSTox
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Record name 1-ethyl-1H-imidazole
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Record name 1-ETHYL-1H-IMIDAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
95
Citations
GY Liu, HN Chen, FQ Liu, SY Huang, SX Li… - Journal of Chemical …, 2008 - Springer
… The title compound, tetrakis(1-ethyl-1H-imidazole)diisothio cyanatocopper(II) bis(1-ethyl-1H-imidazole)diisothiocyanatocopper(II) has been synthesized and structurally characterized …
Number of citations: 3 link.springer.com
N Zhan, H Wang, J Li - IUCrData, 2019 - iucrdata.iucr.org
In the complex cation of title compound, [Fe(C56H52N4)(C5H8N2)2]ClO4·1.5C6H5Cl, the ironIII atom is coordinated in a distorted octahedral manner by four pyrrole N atoms of the …
Number of citations: 6 iucrdata.iucr.org
FQ Liu, WL Liu, W Li, RX Li, GY Liu - Acta Crystallographica Section …, 2007 - scripts.iucr.org
The title compound, [CuCl(C5H8N2)4]Cl·H2O, consists of a discrete [CuCl(Eim)4]+ cation (Eim is 1-ethyl-1H-imidazole), one Cl− anion and one water molecule. The CuII ion adopts a …
Number of citations: 2 scripts.iucr.org
FQ Liu, HN Chen, RX Li, GY Liu, WH Li - … Crystallographica Section E …, 2006 - scripts.iucr.org
The structure of the title compound, [Ni(NCS)2(C5H8N2)4], consists of isolated molecules of [Ni(NCS)2(Eim)4] (Eim = 1-ethylimidazole), which contain a compressed octahedral NiN6 …
Number of citations: 3 scripts.iucr.org
XY YU, HL PENG, HW HUANG… - Acta Physico …, 2009 - ingentaconnect.com
… (py-im), and bpV(phen)and 1-ethyl-1H-imidazole (N-Et-im) in solution were explored using … the reactivity of these four complexes with 1-ethyl-1H-imidazole decreased as follows: bpV>…
Number of citations: 0 www.ingentaconnect.com
FQ Liu, HN Chen, J Su, W Li, RX Li - Acta Crystallographica Section …, 2006 - scripts.iucr.org
The structure of the title compound, [Co(NCS)2(C5H8N2)4], consists of isolated molecules of [Co(NCS)2(Eim)4] (Eim = 1-ethylimidazole), having an octahedral CoN6 configuration. The …
Number of citations: 3 scripts.iucr.org
W Ding, J Li - Acta Crystallographica Section E: Crystallographic …, 2018 - scripts.iucr.org
The title complex, [Fe(C44H28N4)(C5H8N2)2]·C4H8O, possesses inversion symmetry with the iron(II) atom located on a center of symmetry. The metal atom is coordinated in a …
Number of citations: 6 scripts.iucr.org
T Holczbauer, A Domjan, C Fodor - Acta Crystallographica Section E …, 2016 - scripts.iucr.org
… water molecules and hydrophobic 1-ethyl-1H-imidazole molecules as ligands. The title compound was prepared by the reaction of NiSO 4 ·6H 2 O and 1-ethyl-1H-imidazole. The crystal …
Number of citations: 1 scripts.iucr.org
WH LI, GF ZHAO, ZG HUANG, FQ LIU… - Chinese Journal of …, 2008 - Wiley Online Library
… Two novel coordination polymers [Zn(pa)(vim)2]n (1) and [Zn(pa)(eim)2]n (2) (pa=phthalic acid dianion, vim=1-vinyl-1H-imidazole, eim=1-ethyl-1H-imidazole) have been synthesized …
Number of citations: 3 onlinelibrary.wiley.com
RX Li, QY Wu, FQ Liu - Acta Crystallographica Section E: Structure …, 2010 - scripts.iucr.org
The structure of the title compound, [Cd(NCS)2(C5H8N2)4], consists of isolated molecules of [Cd(NCS)2(Eim)4] (Eim = 1-ethylimidazole), which contain a compressed octahedral CdN6 …
Number of citations: 9 scripts.iucr.org

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